molecular formula C20H30N2O B10885603 Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone

Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone

Cat. No.: B10885603
M. Wt: 314.5 g/mol
InChI Key: XVNNKHSGNCZNIR-UHFFFAOYSA-N
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Description

Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone is a chemical compound with the molecular formula C20H30N2O and a molecular weight of 314.46 g/mol . This compound is characterized by the presence of an azepane ring, a piperidine ring, and a methanone group, making it a complex and intriguing molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with biological targets and pathways.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties.

Biological Activity

Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone is a complex organic compound characterized by the presence of both azepane and piperidine rings. These structural features contribute to its potential applications in medicinal chemistry and pharmacology. The compound's unique architecture suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes, which may influence neurological pathways and therapeutic efficacy.

Structural Characteristics

The compound features:

  • Azepane Ring : A seven-membered nitrogen-containing ring.
  • Piperidine Ring : A six-membered nitrogen-containing structure.
  • 4-Methylbenzyl Substituent : This specific substituent on the piperidine ring is believed to influence the compound’s biological activity significantly.

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic effects.

Neurotransmitter Interaction

Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction could lead to modulation of neurotransmitter release, impacting conditions such as depression, anxiety, and other neuropsychiatric disorders.

Anticancer Potential

Research indicates that compounds with similar piperidine structures exhibit anticancer properties. For instance, derivatives have shown efficacy against human breast cancer cells, with certain compounds achieving IC50 values comparable to established chemotherapy agents like Olaparib . The ability of these compounds to inhibit poly(ADP-ribose) polymerase (PARP) activity suggests a promising avenue for cancer treatment.

Compound NameIC50 Value (μM)Target
Compound 5e18PARP1
Olaparib57.3PARP1

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory activity. Compounds containing similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urea metabolism, respectively .

Case Studies

  • Neuroprotective Effects :
    A study investigating the neuroprotective effects of piperidine derivatives found that certain analogs could enhance cognitive function in animal models by modulating cholinergic signaling pathways. Azepan derivatives showed promise in reducing oxidative stress markers in neuronal cells.
  • Anticancer Activity :
    In vitro assays demonstrated that Azepan derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology.

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

azepan-1-yl-[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C20H30N2O/c1-17-8-10-18(11-9-17)15-21-12-6-7-19(16-21)20(23)22-13-4-2-3-5-14-22/h8-11,19H,2-7,12-16H2,1H3

InChI Key

XVNNKHSGNCZNIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCCC3

Origin of Product

United States

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